molecular formula C2H7N3O B13564705 2-amino-N'-hydroxyethanimidamide

2-amino-N'-hydroxyethanimidamide

Cat. No.: B13564705
M. Wt: 89.10 g/mol
InChI Key: TZWFTFOOLZXSGS-UHFFFAOYSA-N
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Description

2-amino-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C2H7N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N’-hydroxyethanimidamide can be achieved through various methods. One common approach involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different conditions . The reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures. Another method involves the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution .

Industrial Production Methods: Industrial production of 2-amino-N’-hydroxyethanimidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-amino-N’-hydroxyethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in alkylation and acylation reactions, where primary and secondary amines are alkylated by reaction with primary alkyl halides . It can also undergo Hofmann elimination reactions to form alkenes .

Common Reagents and Conditions: Common reagents used in the reactions of 2-amino-N’-hydroxyethanimidamide include alkyl halides, acid chlorides, and acid anhydrides. The conditions for these reactions can vary, but they often involve heating and the use of solvents such as ethanol or acetic acid .

Major Products: The major products formed from the reactions of 2-amino-N’-hydroxyethanimidamide depend on the specific reaction conditions and reagents used. For example, alkylation reactions can yield quaternary ammonium salts, while Hofmann elimination reactions produce alkenes .

Mechanism of Action

The mechanism of action of 2-amino-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. For example, as a dual inhibitor of Bcr-Abl and histone deacetylase, it exerts its effects by inhibiting the activity of these enzymes, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-amino-N’-hydroxyethanimidamide can be compared with other similar compounds, such as 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives . These compounds share similar structural features and biological activities but may differ in their specific mechanisms of action and applications. The uniqueness of 2-amino-N’-hydroxyethanimidamide lies in its dual inhibitory activity and its potential for use in various fields of research and industry.

List of Similar Compounds:

Properties

Molecular Formula

C2H7N3O

Molecular Weight

89.10 g/mol

IUPAC Name

2-amino-N'-hydroxyethanimidamide

InChI

InChI=1S/C2H7N3O/c3-1-2(4)5-6/h6H,1,3H2,(H2,4,5)

InChI Key

TZWFTFOOLZXSGS-UHFFFAOYSA-N

Isomeric SMILES

C(/C(=N/O)/N)N

Canonical SMILES

C(C(=NO)N)N

Origin of Product

United States

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